Potent Inhibition of Human Methionine Aminopeptidase 2 (MetAP2) by 8-Nitroquinolin-5-ol (Nitroxoline) Versus Structural Analogs
8-Nitroquinolin-5-ol (Nitroxoline) exhibits potent inhibition of human methionine aminopeptidase 2 (MetAP2), an enzyme implicated in tumor angiogenesis, with an IC50 of 55 nM [1]. In contrast, the closely related analog 5-nitrosoquinolin-8-ol (compound 33) shows no significant inhibition of MetAP2 or MetAP1, despite possessing sub-micromolar activity against HUVEC proliferation [2]. This indicates that the nitro group in the 8-position, rather than a nitroso group, is critical for MetAP2 engagement. Furthermore, 8-hydroxyquinoline, which lacks the nitro group, shows no reported activity against MetAP2 . This selective, high-affinity inhibition of MetAP2 distinguishes 8-Nitroquinolin-5-ol from other substituted oxines.
| Evidence Dimension | Inhibition of human methionine aminopeptidase 2 (MetAP2) |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | 5-Nitrosoquinolin-8-ol (analog): No significant inhibition of MetAP2 or MetAP1 at relevant concentrations |
| Quantified Difference | >100-fold selectivity for MetAP2 inhibition by 8-Nitroquinolin-5-ol over 5-nitrosoquinolin-8-ol |
| Conditions | Recombinant human N-terminal His-tagged MetAP2 expressed in baculovirus-infected insect cells, using Met-Pro-pNA as substrate [1] |
Why This Matters
Demonstrates that the specific 8-nitro substitution is essential for high-affinity MetAP2 inhibition, a key mechanism in anti-angiogenic and anticancer applications; substituting with a nitroso or other analog would ablate this specific activity.
- [1] BindingDB. BDBM64987 (5-nitro-8-quinolinol) Activity Spreadsheet. MetAP2 IC50 = 55 nM. View Source
- [2] Bhat, S.; Shim, J.S.; Zhang, F.; Chong, C.R.; Liu, J.O. Substituted oxines inhibit endothelial cell proliferation and angiogenesis. Organic & Biomolecular Chemistry, 2012, 10(15), 2979-2992. View Source
